REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[N:4][C:5]([NH2:8])=[CH:6][CH:7]=1.C([O:11][CH:12]=[C:13]([C:19]([O-])=O)[C:14]([O:16][CH2:17][CH3:18])=[O:15])C>C1(OC2C=CC=CC=2)C=CC=CC=1.CCCCCC>[CH2:17]([O:16][C:14]([C:13]1[C:12](=[O:11])[N:4]2[N:3]=[C:2]([Cl:1])[CH:7]=[CH:6][C:5]2=[N:8][CH:19]=1)=[O:15])[CH3:18]
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Name
|
|
Quantity
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8.2 g
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Type
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reactant
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Smiles
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ClC=1N=NC(=CC1)N
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Name
|
ethyl ethoxymethylenemalonate
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Quantity
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15 g
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Type
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reactant
|
Smiles
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C(C)OC=C(C(=O)OCC)C(=O)[O-]
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Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)OC1=CC=CC=C1
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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CCCCCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
|
Type
|
CUSTOM
|
Details
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to distil out ethanol
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Type
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CUSTOM
|
Details
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produced
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Type
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TEMPERATURE
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Details
|
After cooling
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Type
|
CUSTOM
|
Details
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to precipitate the crude title product, which
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Type
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DISSOLUTION
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Details
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was dissolved in chloroform (200 ml)
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Type
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ADDITION
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Details
|
treated with a small amount of carbon
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Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure to 50 ml
|
Type
|
ADDITION
|
Details
|
The residual solution was diluted with n-hexane (200 ml)
|
Type
|
CUSTOM
|
Details
|
to precipitate pure title product
|
Type
|
CUSTOM
|
Details
|
Yield
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C1=CN=C2N(N=C(C=C2)Cl)C1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |